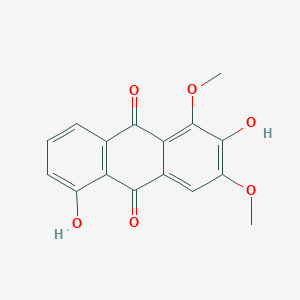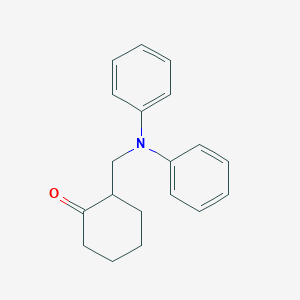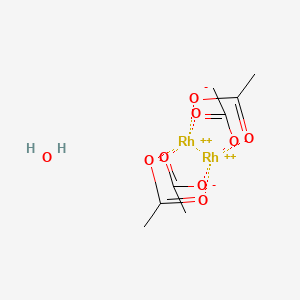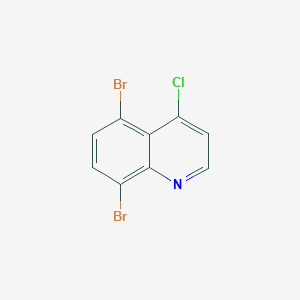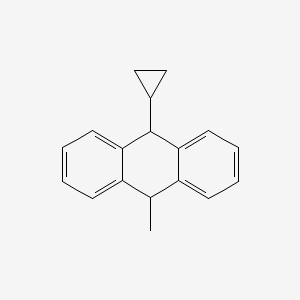
9-Cyclopropyl-10-methyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclopropyl-10-methyl-9,10-dihydroanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene It is characterized by the presence of a cyclopropyl group and a methyl group attached to the 9 and 10 positions of the dihydroanthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-10-methyl-9,10-dihydroanthracene can be achieved through several methods. One common approach involves the hydrogenation of anthracene at the 9 and 10 positions. This can be done using a dissolving metal reduction method, such as sodium in ethanol, or by using magnesium as a reducing agent . Another method involves the coupling of benzyl chloride with aluminium chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of anthracene to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Cyclopropyl-10-methyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives.
Reduction: It can be further reduced to form more saturated hydrocarbons.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and activated carbon in xylene are commonly used for oxidative aromatization.
Reduction: Sodium in ethanol or magnesium can be used for reduction reactions.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include anthracene derivatives, more saturated hydrocarbons, and substituted dihydroanthracene compounds.
Applications De Recherche Scientifique
9-Cyclopropyl-10-methyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 9-Cyclopropyl-10-methyl-9,10-dihydroanthracene involves its ability to donate hydrogen atoms in transfer hydrogenation reactions. This property is utilized in various catalytic processes where the compound acts as a hydrogen donor to facilitate the reduction of other molecules . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: A parent compound with similar hydrogen-donating properties.
9,10-Dimethyl-9,10-dihydroanthracene: A derivative with two methyl groups at the 9 and 10 positions.
9,10-Diethyl-9,10-dihydroanthracene: Another derivative with ethyl groups at the 9 and 10 positions.
Uniqueness
9-Cyclopropyl-10-methyl-9,10-dihydroanthracene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on the reactivity and stability of dihydroanthracene derivatives.
Propriétés
Formule moléculaire |
C18H18 |
|---|---|
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
9-cyclopropyl-10-methyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C18H18/c1-12-14-6-2-4-8-16(14)18(13-10-11-13)17-9-5-3-7-15(12)17/h2-9,12-13,18H,10-11H2,1H3 |
Clé InChI |
CFRMVCRNAFAJKP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2C(C3=CC=CC=C13)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


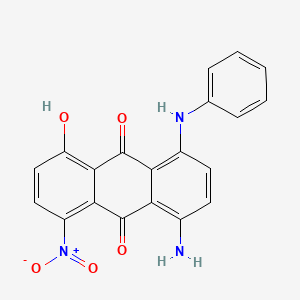
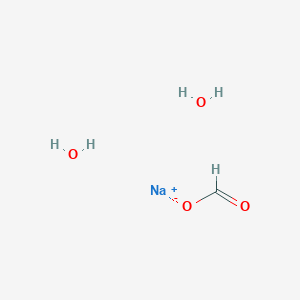
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

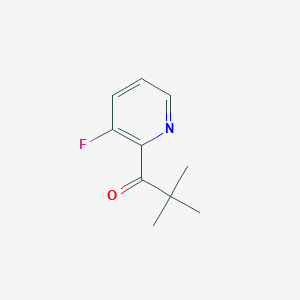
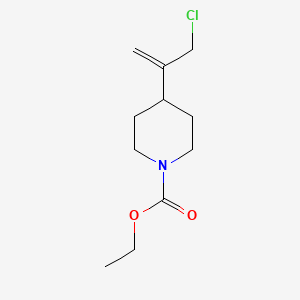
![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
